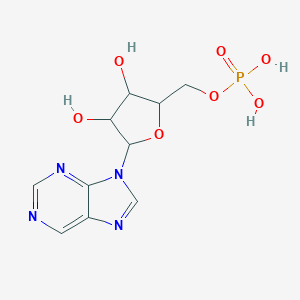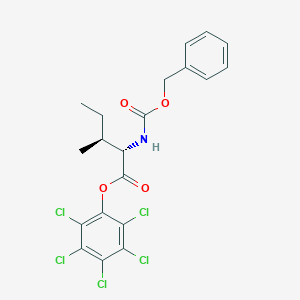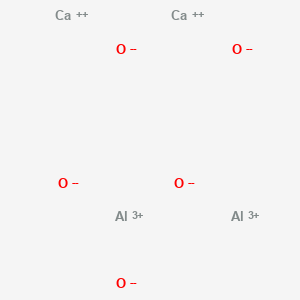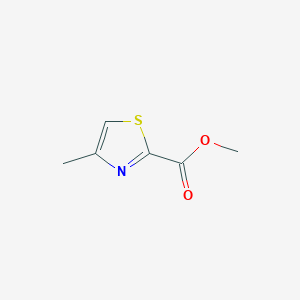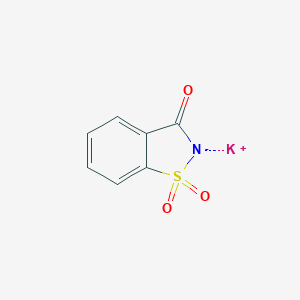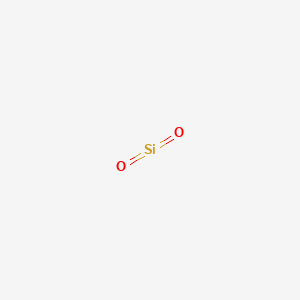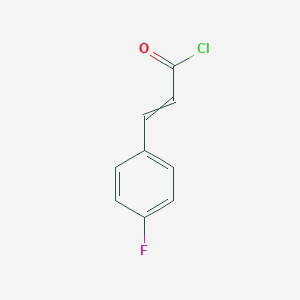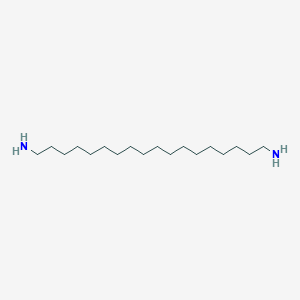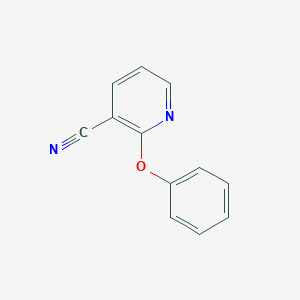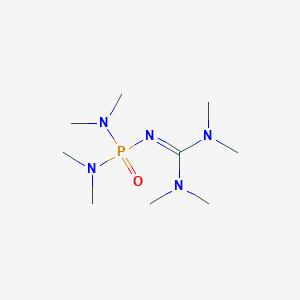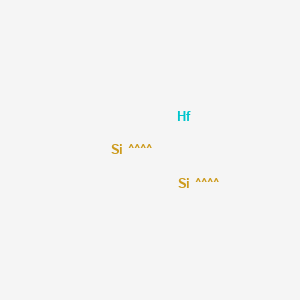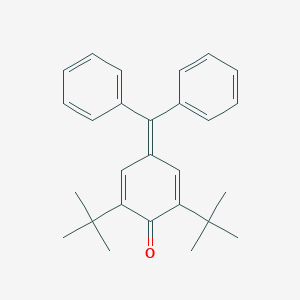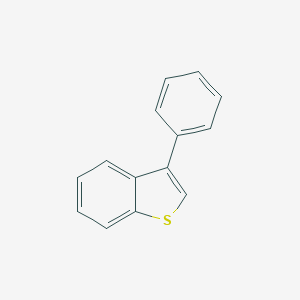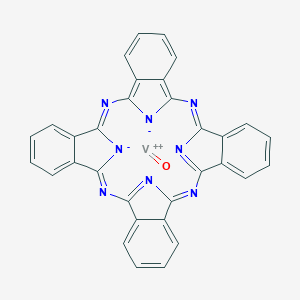
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxovanadium phthalocyanines involves complex procedures that yield compounds with distinctive coordination structures. The synthesis and characterization of such compounds are detailed in studies focusing on their formation, stability, and initial characterization through various spectroscopic and analytical techniques. One study elaborates on the synthesis of oxovanadium complexes with specific ligands, offering insights into the methodologies employed to create these compounds (Tatiersky et al., 2004).
Molecular Structure Analysis
The molecular structure of oxovanadium phthalocyanine has been extensively analyzed using methods such as gas-phase electron diffraction (GED), mass spectrometry, and quantum chemical calculations. These studies reveal the compound's thermal stability, monomeric vapor composition, and C4v symmetry. The vanadium atom's coordination is described as a five-coordinated square-pyramidal geometry (Tverdova et al., 2013).
Wissenschaftliche Forschungsanwendungen
1. Specific Scientific Field: The compound is used in the field of Organic Light-Emitting Diode (OLED) Materials .
Apart from its use in OLED technology, “Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium”, also known as Vanadyl phthalocyanine, is an organometallic compound that can be used as a reagent, catalyst, and precursor material in various applications . These applications include:
-
Thin Film Deposition : Thin film deposition is a process used in semiconductor and electronic device manufacturing. In this process, a thin film of material is deposited onto a substrate or onto previously deposited layers. Vanadyl phthalocyanine can be used as a precursor material in this process .
-
Industrial Chemistry : In industrial chemistry, organometallic compounds like Vanadyl phthalocyanine are often used as catalysts or reagents in various chemical reactions .
-
Pharmaceuticals : Organometallic compounds are also used in the pharmaceutical industry, for example in the synthesis of complex organic molecules .
-
LED Manufacturing : As mentioned earlier, Vanadyl phthalocyanine is used in the manufacture of Organic Light-Emitting Diodes (OLEDs) .
-
Photovoltaic Devices : Vanadyl phthalocyanine can be used in the manufacture of organic photovoltaic devices. These devices convert light energy into electrical energy, and the use of organometallic compounds like Vanadyl phthalocyanine can enhance their efficiency .
-
Sensors : Due to its unique electronic properties, Vanadyl phthalocyanine can be used in the development of various types of sensors, including gas sensors and biosensors .
-
Catalysis : Organometallic compounds like Vanadyl phthalocyanine often exhibit catalytic properties, and can be used to catalyze various chemical reactions .
-
Molecular Electronics : Vanadyl phthalocyanine can be used in the field of molecular electronics, which involves the use of molecular building blocks for the fabrication of electronic components .
-
Medicine : Some organometallic compounds have shown potential for use in medical applications, such as in the development of new drugs or therapies .
Safety And Hazards
Eigenschaften
CAS-Nummer |
13930-88-6 |
|---|---|
Produktname |
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium |
Molekularformel |
C32H16N8OV |
Molekulargewicht |
579.5 g/mol |
IUPAC-Name |
2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;oxovanadium(2+) |
InChI |
InChI=1S/C32H16N8.O.V/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2 |
InChI-Schlüssel |
YRZZLAGRKZIJJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.O=[V+2] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.O=[V+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



